molecular formula C17H15FN2OS B2414169 2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865545-37-5

2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2414169
CAS No.: 865545-37-5
M. Wt: 314.38
InChI Key: VQCDKALSPLXSRP-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives.

Mechanism of Action

Result of Action

The molecular and cellular effects of this compound depend on its specific targets. Potential outcomes include:

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s action. Stability, solubility, and bioavailability are critical considerations.

2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide holds promise for therapeutic exploration. Its multifaceted effects warrant deeper investigation, especially regarding its targets and clinical applications . 🌟

Chemical Reactions Analysis

2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide can be compared with other benzothiazole derivatives, such as:

    2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    2-mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.

    6-fluorobenzothiazole: Studied for its potential as an anticancer agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for various specialized applications .

Properties

IUPAC Name

2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c1-10-8-9-14-15(11(10)2)20(3)17(22-14)19-16(21)12-6-4-5-7-13(12)18/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCDKALSPLXSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=CC=C3F)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.